Naphthalene, 2-(phenylethynyl)-
Description
Historical Context and Significance in Contemporary Organic Synthesis
The study of aromatic alkynes, including 2-(phenylethynyl)naphthalene, has a rich history intertwined with the development of fundamental organic reactions. Alkynes, characterized by a carbon-carbon triple bond, have long been recognized as versatile building blocks in organic synthesis due to their high reactivity and ability to participate in a wide array of transformations. numberanalytics.comnih.gov Their linear geometry and the high electron density of the triple bond make them unique synthons for constructing complex molecular architectures. nih.gov
A pivotal moment in the synthesis of arylalkynes like 2-(phenylethynyl)naphthalene was the advent of palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, in particular, has become a cornerstone for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. numberanalytics.comwikipedia.org This reaction, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, allows for the direct and efficient connection of a phenylacetylene (B144264) moiety to a naphthalene (B1677914) ring. wikipedia.orgorganic-chemistry.org The mild reaction conditions of the Sonogashira coupling have made it a widely used method for preparing complex molecules, including pharmaceuticals and organic materials. wikipedia.org
The significance of ethynyl-substituted naphthalenes in contemporary synthesis lies in their utility as intermediates for creating more complex systems. The alkyne group can undergo a variety of subsequent reactions, including cycloadditions, to build larger polycyclic aromatic hydrocarbons. nih.govlibretexts.org For instance, naphthalene-based diyne synthons can be used in Diels-Alder reactions to generate larger acenes. nih.gov Furthermore, the reactivity of the alkyne allows for its conversion into other functional groups, making it a valuable handle in multi-step syntheses. libretexts.org
Overview of Aromatic Alkynes as Precursors in Functional Materials Research
Aromatic alkynes, with 2-(phenylethynyl)naphthalene as a prime example, are crucial precursors in the field of functional materials research. Their rigid structure and extended π-conjugation, arising from the connection of the naphthalene and phenyl rings through the ethynyl (B1212043) bridge, lead to interesting photophysical and electronic properties. nih.govmdpi.comiitm.ac.in These properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. iitm.ac.in
The introduction of the phenylethynyl group can significantly alter the photophysical characteristics of the naphthalene core. nih.gov This often results in a red-shift in the absorption and emission spectra, indicating a more extended conjugation. nih.gov The fluorescence properties of such compounds can be sensitive to their environment, a phenomenon known as solvatochromism, which can be exploited in the development of chemical sensors. researchgate.net
Furthermore, the ethynyl linkage provides a versatile platform for constructing larger, well-defined architectures. Poly(aryleneethynylene)s (PAEs), which are polymers containing repeating aromatic and alkyne units, can be synthesized from monomers like 2-(phenylethynyl)naphthalene. rsc.org These polymers often exhibit high thermal and chemical stability, making them robust materials for various applications. rsc.org Their porous nature in the solid state has also been explored for applications in gas storage and separation. rsc.org The ability to tune the electronic properties through modification of the aromatic units makes these materials highly attractive for creating bespoke functional systems.
Physicochemical Properties of Naphthalene, 2-(phenylethynyl)-
| Property | Value | Reference |
| CAS Number | 23975-17-9 | chemsrc.com |
| Molecular Formula | C₁₈H₁₂ | ijpsjournal.com |
| Molecular Weight | 228.29 g/mol | N/A |
| Appearance | Solid | ijpsjournal.com |
Synthetic Precursors for Naphthalene, 2-(phenylethynyl)-
| Precursor | CAS Number |
| 2-Iodonaphthalene (B183038) | 612-55-5 |
| Phenylacetylene | 536-74-3 |
| (Bromoethynyl)benzene | 932-87-6 |
| Phenylboronic acid | 98-80-6 |
| 2-(2,2-dibromoethenyl)naphthalene | 218902-65-9 |
| Phenylethynyltrimethylsilane | 3757-88-8 |
This table is based on data from reference chemsrc.com.
Structure
3D Structure
Properties
CAS No. |
23975-17-9 |
|---|---|
Molecular Formula |
C18H12 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C18H12/c1-2-6-15(7-3-1)10-11-16-12-13-17-8-4-5-9-18(17)14-16/h1-9,12-14H |
InChI Key |
YWYQOEKJHFVGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Naphthalene, 2 Phenylethynyl and Its Derivatives
Transition-Metal-Catalyzed Approaches
Transition metals, particularly palladium, copper, and gold, play a pivotal role in the synthesis of arylethynylnaphthalenes. They facilitate key bond-forming events through various catalytic cycles, including cross-coupling, benzannulation, and cyclization reactions.
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of 2-(phenylethynyl)naphthalene. arkat-usa.org This reaction creates a carbon-carbon bond between a terminal alkyne (like phenylacetylene) and an aryl halide or triflate (such as 2-bromonaphthalene (B93597) or 2-iodonaphthalene). nih.govnih.gov The process is typically catalyzed by a palladium(0) complex, with copper(I) iodide acting as a co-catalyst, in the presence of a mild base. arkat-usa.org The reaction is valued for its mild conditions and broad applicability in synthesizing complex molecules. arkat-usa.org
Aryl triflates have been shown to be effective coupling partners for (arylethynyl)trimethylsilanes in a palladium/copper co-catalyzed system, yielding diarylethynes in high yields. nih.gov For instance, the coupling of an alkynylsilane with an aryl triflate in the presence of 5 mol% of a palladium(0) complex and 10 mol% of copper(I) chloride can produce the desired diarylethyne in 97% yield. nih.gov Efforts have also been directed towards developing copper-free Sonogashira reactions to avoid issues like alkyne homocoupling. beilstein-journals.org These systems often employ specialized palladium precatalysts that are air-stable and allow for rapid access to the active monoligated catalytic species, enabling reactions to proceed at room temperature. beilstein-journals.org
The Suzuki coupling, another powerful palladium-catalyzed reaction, is primarily used for creating carbon-carbon single bonds between an organoboron compound and an organohalide. While not directly forming the alkyne bond, it is instrumental in synthesizing substituted naphthalene (B1677914) precursors. For example, 2,6-dibromonaphthalene (B1584627) can undergo a Suzuki coupling with boronic acid intermediates to build more complex naphthalene-based structures. rsc.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromonaphthalene | Phenylacetylene (B144264) | Pd(PPh₃)₄ / CuI | 2-(Phenylethynyl)naphthalene | High | rsc.org |
| Aryl Triflate | (Phenylethynyl)trimethylsilane | Pd(0) / CuCl | Diarylethyne | 97% | nih.gov |
| 2-Bromoaniline derivative | Alkyne | [DTBNpP]Pd(crotyl)Cl | Coupled Product | up to 97% | beilstein-journals.org |
Copper catalysts are effective in promoting benzannulation reactions to construct the naphthalene ring system. youtube.com Benzannulation involves the formation of a benzene (B151609) ring fused to an existing ring. In the context of naphthalene synthesis, a common strategy is the reaction of a 2-(phenylethynyl)benzaldehyde (B1589314) with an alkyne. youtube.comresearchgate.net Copper(I) iodide (CuI) and copper(II) triflate (Cu(OTf)₂) are frequently used catalysts for these transformations. researchgate.netnih.gov
One notable method involves the CuI-mediated annulation of (ortho-arylethynyl)phenyl enaminones, which provides a route to α-aminonaphthalene derivatives. nih.gov This protocol demonstrates the versatility of copper catalysis in assembling structurally diverse naphthalenes. nih.gov Copper catalysts can also be involved in the functionalization of enynes and asymmetric annulation reactions, further expanding the synthetic toolbox for creating substituted naphthalenes. acs.orgthieme-connect.de
Gold catalysts, known for their strong π-acidity, are particularly adept at activating carbon-carbon multiple bonds for cyclization and cascade reactions. nih.gov Gold-catalyzed benzannulation of 2-(phenylethynyl)benzaldehyde with alkynes provides an alternative to copper-catalyzed methods for synthesizing polysubstituted naphthalenes. youtube.com
More complex transformations, such as gold-catalyzed cascade reactions, enable the rapid construction of polycyclic frameworks containing a naphthalene core. scispace.com These cascades can involve a sequence of reactions, such as migrations and cyclizations, to build molecular complexity in a single step. For example, gold catalysis can initiate an indole (B1671886) formation and rearrangement cascade from N-propargylanilines, leading to the in-situ generation of allenes that undergo further cyclization. nih.gov Another powerful cascade involves a double migration-benzannulation of propargylic esters to form unsymmetrically substituted naphthalenes. scispace.com
Several other metals have been employed in the synthesis of naphthalenes and their precursors.
Zinc: Zinc chloride (ZnCl₂) serves as a mild Lewis acid catalyst for the benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes. This method provides 2-halo-3-silylnaphthalenes with complete regioselectivity, which are valuable precursors for 2-naphthyne intermediates.
Indium: Indium(III) halides have been shown to catalyze haloalkynylation reactions, which are highly atom-economical C-C coupling processes that introduce an alkyne unit and a halogen atom.
Rhodium: Rhodium catalysts are utilized in the C-H functionalization of naphthalenes. For instance, a rhodium complex can catalyze the conversion of naphthalene and olefins into alkenylnaphthalenes, with high selectivity for the β-position. researchgate.net While not a direct synthesis of the core, this method is crucial for derivatization.
Platinum: Platinum catalysts have been shown to be effective in synthesizing functionalized naphthalenes through the hydroarylation of aryl enynes. This selective 6-endo intramolecular cyclization offers an efficient route to naphthalenes with various substituents. Platinum-catalyzed tandem reactions can also be used to construct fused ring systems like naphtho[1,2-b]furans.
Metal-Free and Electrophilic Activation Strategies
While transition metals are dominant, metal-free approaches provide valuable alternatives, often with benefits in terms of cost and toxicity.
A significant metal-free approach to naphthalene derivatives is the Brønsted acid-catalyzed benzannulation of 2-(phenylethynyl)benzaldehyde with various alkynes. youtube.com This reaction proceeds efficiently under microwave irradiation in the presence of an acid catalyst. Extensive screening has shown that p-toluenesulfonic acid monohydrate (TsOH·H₂O) is particularly effective. youtube.com Other acids like trifluoroacetic acid also promote the reaction, though often with lower yields. This method is notable for its ability to produce sterically hindered polycyclic aromatic hydrocarbons. youtube.com
| Entry | Brønsted Acid | Conditions | Yield of 3a (%) | Reference |
|---|---|---|---|---|
| 1 | Acetic acid | 80 °C, 15 h | Small amount | youtube.com |
| 2 | Trifluoroacetic acid | 80 °C, 15 h | Moderate | youtube.com |
| 3 | p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | 80 °C, 15 h | Moderate | youtube.com |
| 4 | Trifluoroacetic acid | 200 °C, 30 min, MW | 28 | youtube.com |
| 5 | p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | 200 °C, 30 min, MW | 70 | youtube.com |
Electrophilic Cyclization of Alkyne Precursors
A significant method for synthesizing substituted naphthalenes involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.govfigshare.com This approach is notable for its mild reaction conditions and regioselectivity. Various electrophiles, including iodine monochloride (ICl), iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr), can be used to initiate the cyclization. nih.govfigshare.com
The reaction of o-(1-alkynyl)arenecarboxaldehydes and ketones with electrophiles like I₂, ICl, NIS, Br₂, NBS, p-O₂NC₆H₄SCl, or PhSeBr in the presence of alcohols or carbon-based nucleophiles at room temperature yields highly substituted 1H-isochromenes, isobenzofurans, and pyranopyridines. nih.gov Furthermore, the reaction of 2-(1-alkynyl)arenecarboxaldehydes with I₂ and simple olefins or alkynes can produce naphthyl ketones and iodides. nih.gov
For instance, the reaction of 2-(phenylethynyl)benzaldehyde with various electrophiles in the presence of methanol (B129727) leads to the formation of cyclization products. nih.gov While I₂, NIS, ICl, NBS, PhSeBr, and p-O₂NC₆H₄SCl are effective, Br₂ leads to a less clean reaction with a lower yield of the desired product. nih.gov
The choice of electrophile can influence the reaction's efficiency. For example, in the cyclization of a specific propargylic alcohol, ICl provided a higher yield of the corresponding 2-iodonaphthalene (B183038) compared to I₂. nih.gov Similarly, Br₂ afforded an excellent yield of the 2-bromonaphthalene derivative. nih.gov
This methodology is versatile, accommodating a range of functional groups and has been extended to the synthesis of more complex systems like substituted carbazoles and dibenzothiophenes. nih.govfigshare.com The resulting halogenated naphthalenes are valuable intermediates that can be further elaborated using organopalladium chemistry. nih.gov
Synthetic Approaches Utilizing Reactive Intermediates
Generation and Trapping of 2-Naphthyne Intermediates
2-Naphthyne intermediates, which are relatively unexplored arynes, offer a pathway to substituted naphthalenes. nih.govrsc.orgrsc.org A general strategy to access these reactive intermediates involves the Asao-Yamamoto benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes. nih.govrsc.orgrsc.org This reaction demonstrates complete regioselectivity, yielding 2-halo-3-silylnaphthalenes. nih.govrsc.orgrsc.org
These precursors, upon treatment with a fluoride (B91410) ion source, undergo desilylation and dehalogenation to generate the corresponding 2-naphthyne intermediate. nih.govrsc.org The formation of this transient species has been confirmed through trapping experiments with furan, which results in the formation of [2.2.1]oxabicyclic alkenes. nih.govrsc.org
The subsequent reactions of the 2-naphthyne intermediate can be controlled to produce different products. In the presence of a copper catalyst, these intermediates can undergo oligomerization to form ortho-naphthalene oligomers. rsc.orgrsc.org By adjusting the catalyst loading and reaction temperature, it is also possible to selectively achieve [2+2+2] or [2+2] cycloadditions, leading to the formation of trinaphthalene or binaphthalene products, respectively. rsc.orgrsc.org This method provides an efficient and versatile route to various functional aromatic systems under mild conditions. rsc.orgrsc.org
| Precursor | Intermediate | Trapped Product/Final Product |
| 2-Halo-3-silylnaphthalene | 2-Naphthyne | [2.2.1]Oxabicyclic alkene (with furan) |
| 2-Halo-3-silylnaphthalene | 2-Naphthyne | ortho-Naphthalene oligomers (with Cu catalyst) |
| 2-Halo-3-silylnaphthalene | 2-Naphthyne | Trinaphthalene or Binaphthalene (with Cu catalyst, varied conditions) |
Phenylethynyl Radical in Naphthalene Ring Formation
The phenylethynyl radical (C₆H₅C≡C•) is a highly reactive intermediate that has been implicated in the formation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, in high-temperature environments like combustion flames and the interstellar medium. rsc.orgacs.org The formation of naphthalene from benzene is proposed to occur via a hydrogen-abstraction-acetylene-addition (HACA) mechanism, where the phenylethynyl radical is a key player. rsc.org
Experimental and theoretical studies have explored the reaction of 2-naphthyl radicals with phenylacetylene as a potential ring-growth pathway. maxapress.com The kinetics of this reaction are complex and dependent on temperature and pressure. The addition of the 2-naphthyl radical to the terminal carbon of phenylacetylene is the predominant initial step. maxapress.com At lower temperatures, the resulting adduct, a 2-styrylnaphthalene radical, is stabilized. However, at temperatures above 1300 K, the direct formation of 2-(phenylethynyl)naphthalene and a hydrogen atom becomes the more favorable channel. maxapress.com
The 2-styrylnaphthalene radical itself can undergo further reactions. At low temperatures, intramolecular hydrogen transfer and isomerization are dominant, while at high temperatures, C-H β-scission to form 2-(phenylethynyl)naphthalene and a hydrogen atom is the primary pathway. maxapress.com The detection of a species with a mass-to-charge ratio (m/z) of 228 in these experiments supports the formation of 2-(phenylethynyl)naphthalene. maxapress.com
Regioselectivity and Stereochemical Control in Synthesis
Directing Group Effects and Substituent Influence
The regioselectivity of electrophilic aromatic substitution on naphthalene and its derivatives is significantly influenced by the nature and position of existing substituents. ulethbridge.caresearchgate.net Electron-donating groups (EDGs) activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. ulethbridge.cayoutube.com Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct substitution to the meta position. ulethbridge.cayoutube.com
In the context of electrophilic cyclization to form naphthalenes, the position of substituents on the starting arene plays a crucial role in determining the regiochemical outcome. For example, the iodocyclization of 1-(3-methoxyphenyl)-4-phenylbut-3-yn-2-ol proceeds with high regioselectivity, favoring cyclization at the position para to the electron-donating methoxy (B1213986) group. nih.gov In contrast, cyclization onto a 2-naphthyl substituted alkynol occurs selectively at the 1-position of the naphthalene ring, a result attributed to electronic effects favoring this position over the less hindered 3-position. nih.gov
When multiple substituents are present, their combined directing effects must be considered. Generally, the most activating group dictates the position of substitution. youtube.com If the directing effects of the substituents are reinforcing, a single product is typically obtained. ulethbridge.ca However, if they are in opposition, a mixture of products may result, with the more powerful activating group generally exerting dominant control. imperial.ac.uk The use of directing groups, such as picolinamide, in transition metal-catalyzed C-H activation/annulation reactions provides a powerful strategy for achieving high regioselectivity in the synthesis of complex naphthalene derivatives. researchgate.net
Diastereoselective and Enantioselective Approaches
The development of stereoselective methods for the synthesis of chiral naphthalene derivatives is an area of active research. While not directly focused on 2-(phenylethynyl)naphthalene, recent advances in enantioselective catalysis offer insights into potential strategies.
For instance, a silver-catalyzed enantioselective aza-electrophilic dearomatization of vinylnaphthalenes with azodicarboxylates has been developed. nih.gov This reaction proceeds via a 6-endo-trig cyclization to produce enantioenriched polyheterocycles with high regioselectivity and enantioselectivity. nih.gov The success of this transformation relies on the ability of the catalyst system to control the stereochemical outcome of the cyclization step. nih.gov
Another approach involves the use of chiral phosphoric acids (CPAs) as catalysts for the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines. nih.gov This method allows for the construction of atroposelective naphthalene-1,2-diamines, which are nonbiaryl N-C atropisomers. The enantioselectivity is controlled through a combination of dual hydrogen-bonding activation and π-π stacking interactions between the catalyst and the substrates. nih.gov
These examples of diastereoselective and enantioselective reactions on naphthalene scaffolds highlight the potential for developing stereocontrolled syntheses of chiral derivatives of 2-(phenylethynyl)naphthalene, although specific applications to this compound are yet to be extensively reported.
Reaction Mechanisms and Reactivity Profiles of Naphthalene, 2 Phenylethynyl
Intramolecular Cyclization Reactions
The strategic positioning of the phenylethynyl group on the naphthalene (B1677914) scaffold allows for a variety of intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of complex, fused polycyclic and heterocyclic aromatic compounds, leveraging the reactivity of the alkyne activated by various catalysts or reaction conditions.
Formation of Fused N-, O-, S-, P-, and B-Heterocycles
The intramolecular cyclization of derivatives of 2-(phenylethynyl)naphthalene is a versatile strategy for constructing five- or six-membered heterocyclic rings fused to the naphthalene system. By introducing appropriate functional groups ortho to the phenylethynyl substituent, a range of fused heterocycles can be accessed.
Fused N-Heterocycles: The synthesis of fused nitrogen-containing heterocycles, such as benzo[f]quinolines, can be achieved through the cyclization of appropriately substituted precursors. For instance, the reaction of 2-amino-1-(phenylethynyl)naphthalene derivatives can lead to the formation of a new six-membered nitrogen-containing ring fused to the naphthalene core. While direct examples for 2-(phenylethynyl)naphthalene are not abundant, analogous systems like o-alkynylchalcones readily react with hydrazine (B178648) to form fused pyrazoles. beilstein-journals.org Similarly, methods for creating fused sp3-enriched imidazoles have been developed using reactions like the Neber rearrangement and the Marckwald reaction on cyclic ketones, showcasing a pathway to annulated imidazole (B134444) rings. nih.gov
Fused O-Heterocycles: The synthesis of fused oxygen heterocycles, such as benzo[b]phenanthro[9,10-d]furans, can be accomplished through the cyclization of a 2-hydroxy-3-(phenylethynyl)naphthalene precursor. Copper-catalyzed intramolecular cyclization of 2-alkynyl phenols is a known method for producing 2-substituted benzofurans, and this methodology can be extended to naphthalene systems. rsc.org
Fused S-Heterocycles: Analogous to the formation of oxygen heterocycles, the cyclization of a 2-mercapto-3-(phenylethynyl)naphthalene derivative can yield fused sulfur heterocycles like benzo[b]phenanthro[9,10-d]thiophenes. Electrophilic cyclization of arene-containing propargylic alcohols with reagents like PhSeBr can result in the formation of 2-naphthyl phenyl selenides, indicating the feasibility of incorporating chalcogens through cyclization. nih.gov
Fused P-Heterocycles: The construction of phosphorus-containing heterocycles fused to a naphthalene ring is a more specialized area. Theoretical studies have investigated the intramolecular C–H insertion of phosphanylidenecarbenes to form dihydro-phosphanaphthalene systems. beilstein-journals.orgnih.gov This suggests that a precursor like 1-(dichlorophosphino)-2-(phenylethynyl)naphthalene could potentially undergo cyclization to form a fused phosphole oxide. The synthesis of triphenylene-fused phosphole oxides has been achieved through C-H functionalization reactions, demonstrating the viability of creating complex phosphorus-containing polycyclic aromatic hydrocarbons. beilstein-journals.org Furthermore, P-chiral biaryl phosphonates have been synthesized via palladium-catalyzed asymmetric intramolecular cyclization. researchgate.net
Fused B-Heterocycles: The synthesis of boron-containing fused heterocycles, or boroles, is an active area of research due to their unique electronic properties. (Hetero)arene-fused boroles are typically synthesized through methods like boron-tin or boron-silicon exchange reactions, or the reaction of dilithiated biaryls with boron trihalides. nih.govresearchgate.netrsc.orgwilddata.cn A hypothetical route to a fused borole (B14762680) from 2-(phenylethynyl)naphthalene could involve the hydroboration of the alkyne followed by an intramolecular C-H borylation or a cyclization involving a pre-installed functional group.
Cascade Processes and Rearrangements
Cascade reactions, where a single reaction setup initiates a sequence of bond-forming and/or bond-breaking events, are highly efficient for building molecular complexity. 2-(Phenylethynyl)naphthalene and its derivatives are excellent substrates for such transformations, particularly when catalyzed by transition metals like gold or platinum. These reactions often involve initial activation of the alkyne, leading to cyclization, rearrangements, and further transformations in a single pot.
A notable example involves the cascade intramolecular Prins/Friedel-Crafts cyclization. Treatment of substrates like 2-(1-vinylnaphthalen-2-yl)acetaldehyde with a Lewis acid can trigger a Prins cyclization to form a benzylic carbenium ion, which is then trapped by an electron-rich aromatic species to generate complex polycyclic structures like 4-aryl-1,2,3,4-tetrahydrophenanthren-2-ols. beilstein-journals.org
| Starting Material | Catalyst/Reagent | Product | Yield | Reference |
| 2-(1-Vinylnaphthalen-2-yl)acetaldehyde | BF₃·Et₂O, Veratrole | 4-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydrophenanthren-2-ol | 73% | beilstein-journals.org |
| 2-(1-Vinylnaphthalen-2-yl)acetaldehyde | BF₃·Et₂O, Furan | 4-(Furan-2-yl)-1,2,3,4-tetrahydrophenanthren-2-ol | 43% | beilstein-journals.org |
Intermolecular Coupling and Oligomerization
The phenylethynyl group serves as a versatile handle for intermolecular reactions, enabling the construction of larger molecules through carbon-carbon bond formation. These reactions can lead to dimers, oligomers, or polymers with extended π-conjugation, which are of interest for materials science applications.
Carbon-Carbon Bond Formation with Organolanthanide Systems
The reactivity of 2-(phenylethynyl)naphthalene with organolanthanide complexes has been explored, demonstrating unique carbon-carbon bond-forming reactions. These reactions highlight the ability of lanthanide metals to mediate the coupling of alkynyl ligands. While specific studies on 2-(phenylethynyl)naphthalene are limited, research on the reaction of phenylacetylene (B144264) with naphthalene complexes of europium and ytterbium provides insight into the potential transformations.
Selective Oligomerization and Polymerization
The triple bond in 2-(phenylethynyl)naphthalene allows for its participation in oligomerization and polymerization reactions, leading to the formation of novel polymeric materials. These polymers can exhibit interesting electronic and optical properties due to the extended conjugation provided by the repeating naphthalene and phenylethynyl units.
While specific studies on the selective polymerization of 2-(phenylethynyl)naphthalene are not widely reported, related monomers like 2-vinyl naphthalene have been successfully copolymerized with ethylene (B1197577) using half-titanocene catalysts to produce high molecular weight polymers. shokubai.org This demonstrates the capability of naphthalene-containing monomers to be incorporated into polymer chains. Furthermore, naphthalene-based polymers have been synthesized via Friedel-Crafts crosslinking and utilized as catalytic supports. mdpi.com The polymerization of various diethynylarenes has been extensively studied, often resulting in crosslinked polymers with high char yields, which are useful for creating carbon-rich materials. nih.gov
| Monomer(s) | Catalyst System | Polymer Characteristics | Reference |
| Ethylene, 2-Vinyl Naphthalene | (tBuC₅H₄)Ti(O-2,6-iPr₂C₆H₃) – MAO | High molecular weight copolymer, uniform composition | shokubai.org |
| Naphthalene, Formaldehyde dimethyl acetal | FeCl₃ | Crosslinked polymer, used as catalyst support | mdpi.com |
Electrophilic and Nucleophilic Additions
The carbon-carbon triple bond of 2-(phenylethynyl)naphthalene is susceptible to both electrophilic and nucleophilic attack. These addition reactions break the π-bonds of the alkyne and lead to the formation of new single or double bonds, providing a pathway to a variety of functionalized derivatives.
Electrophilic Additions: Electrophiles can add across the triple bond, and the regioselectivity of the addition is influenced by the electronic effects of the naphthalene and phenyl substituents. The naphthalene ring itself is also susceptible to electrophilic substitution, but under appropriate conditions, addition to the alkyne can be favored. For example, the electrophilic cyclization of arene-containing propargylic alcohols using reagents like ICl, I₂, or Br₂ proceeds via a 6-endo-dig pathway, demonstrating the attack of an electrophile on the alkyne followed by cyclization. nih.gov
Nucleophilic Additions: The alkyne in 2-(phenylethynyl)naphthalene can also be attacked by nucleophiles. The addition of Grignard reagents to carbonyl compounds is a classic example of nucleophilic addition, and these reagents can also add to activated alkynes. libretexts.orglibretexts.orgchadsprep.com While direct nucleophilic addition to the triple bond of 2-(phenylethynyl)naphthalene would typically require harsh conditions or activation, conjugate addition to a related system where the alkyne is part of an α,β-unsaturated system is more common. For instance, the addition of a nucleophile to a system like 1-(naphthalen-2-yl)-3-phenylprop-2-yn-1-one would be expected to occur at the β-carbon, driven by the electron-withdrawing effect of the carbonyl group. The reaction of Grignard reagents with vinyl phosphinates, followed by trapping with an electrophile, showcases a tandem nucleophilic addition/electrophilic trapping sequence. nih.gov
| Reaction Type | Reagent | Expected Product Type | Reference (Analogous Reactions) |
| Electrophilic Addition | Br₂ | 1,2-Dibromo-1-phenyl-2-(naphthalen-2-yl)ethene | nih.gov |
| Nucleophilic Addition | R-MgX (Grignard) | Vinyl Grignard (after addition to alkyne) | libretexts.orglibretexts.orgchadsprep.comresearchgate.net |
Reactivity of the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond in 2-(phenylethynyl)naphthalene is a site of high electron density, making it susceptible to a variety of addition reactions. These reactions allow for the selective transformation of the ethynyl group into other functional groups, providing pathways to a diverse range of derivatives.
Cycloaddition Reactions: The ethynyl group can participate as a dienophile or dipolarophile in cycloaddition reactions. For instance, in a manner analogous to other alkynes, it can undergo [3+2] cycloaddition reactions with azides, a transformation often referred to as "Click chemistry," to form triazoles. This reaction is typically catalyzed by copper(I) salts and proceeds with high regioselectivity. While specific studies on 2-(phenylethynyl)naphthalene are not prevalent, the general mechanism for internal alkynes suggests the formation of a 1,4,5-trisubstituted 1,2,3-triazole.
Hydration: The hydration of the alkyne can lead to the formation of a ketone. In the presence of a mercury(II) salt catalyst in aqueous acid, the reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. This enol rapidly tautomerizes to the more stable keto form. For 2-(phenylethynyl)naphthalene, this would result in the formation of 1-(naphthalen-2-yl)-2-phenylethan-1-one. Alternatively, hydroboration-oxidation provides a route to the anti-Markovnikov hydration product. Treatment with a borane (B79455) reagent followed by oxidation with hydrogen peroxide in a basic solution would yield an enol that tautomerizes to an aldehyde, specifically 2-(naphthalen-2-yl)-2-phenylacetaldehyde.
Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation over a platinum or palladium on carbon (Pd/C) catalyst will typically lead to the complete reduction of the alkyne to an alkane, yielding 2-(2-phenylethyl)naphthalene. researchgate.net To achieve partial reduction to an alkene, specific catalysts are required. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, producing the (Z)-alkene, (Z)-2-(2-phenylethenyl)naphthalene. nih.govresearchgate.net Conversely, reduction with sodium or lithium metal in liquid ammonia (B1221849) affords the anti-addition product, the (E)-alkene, (E)-2-(2-phenylethenyl)naphthalene, via a dissolving metal reduction mechanism involving a radical anion intermediate. nih.govresearchgate.net
Table 1: Selected Reactions of the Ethynyl Moiety in 2-(phenylethynyl)naphthalene
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrogenation (Complete) | H₂, Pd/C | 2-(2-Phenylethyl)naphthalene |
| Hydrogenation (Partial, cis) | H₂, Lindlar's Catalyst | (Z)-2-(2-Phenylethenyl)naphthalene |
| Hydrogenation (Partial, trans) | Na, NH₃ (l) | (E)-2-(2-Phenylethenyl)naphthalene |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | 1-(Naphthalen-2-yl)-2-phenylethan-1-one |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(Naphthalen-2-yl)-2-phenylacetaldehyde |
| Halogenation | Br₂ (2 equiv.) | 2-(1,2-Dibromo-2-phenylethenyl)naphthalene |
| Oxidative Cleavage | 1. O₃ 2. H₂O | Naphthalene-2-carboxylic acid and Benzoic acid |
Functional Group Transformations
Beyond the reactivity of the alkyne, the naphthalene ring system itself can undergo functionalization, although the presence of the phenylethynyl substituent can influence the regioselectivity of these reactions.
Intramolecular Cyclization: A significant transformation of 2-(phenylethynyl)naphthalene derivatives is their ability to undergo intramolecular cyclization to form larger polycyclic aromatic hydrocarbons (PAHs). For instance, under thermal or catalytic conditions, the phenylethynyl group can react with the adjacent naphthalene ring. While specific studies on the parent compound are limited, related structures are used in the synthesis of fluoranthenes and other complex aromatic systems. rsc.org Gold-catalyzed intramolecular reactions of similar aryl-alkyne systems are known to proceed via activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the adjacent aromatic ring. rsc.org Such reactions provide a powerful method for building complex carbon skeletons. Research has shown that related enediyne systems can undergo Bergman cyclization to furnish naphthalene derivatives, indicating the stability and accessibility of these aromatic structures. researchgate.net
Reactions of the Naphthalene Core: The naphthalene rings can undergo electrophilic aromatic substitution. The substitution pattern is directed by the existing phenylethynyl group and the inherent reactivity of the naphthalene system, which typically favors substitution at the α-position (C1) over the β-position (C3) due to the formation of a more stable carbocation intermediate. However, the conditions of the reaction, such as temperature, can influence the product distribution. For example, sulfonation of naphthalene at lower temperatures favors the 1-sulfonic acid, while at higher temperatures, the thermodynamically more stable 2-sulfonic acid is formed. Similar principles would apply to the functionalization of 2-(phenylethynyl)naphthalene, although the electronic effects of the substituent would need to be considered.
Oxidation of the Naphthalene Ring: The naphthalene core can be oxidized under specific conditions. For example, oxidation with chromium trioxide can lead to the formation of naphthoquinones. The exact product would depend on the reaction conditions and the directing effects of the phenylethynyl substituent.
Table 2: Functional Group Transformations Involving the Naphthalene Moiety
| Reaction Type | Reagents/Conditions | Potential Product Class |
|---|---|---|
| Intramolecular Cyclization | Heat or Metal Catalyst (e.g., Au, Pt) | Polycyclic Aromatic Hydrocarbons (e.g., Fluoranthene derivatives) |
| Electrophilic Bromination | Br₂, FeBr₃ | Bromo-2-(phenylethynyl)naphthalene |
| Nitration | HNO₃, H₂SO₄ | Nitro-2-(phenylethynyl)naphthalene |
| Oxidation | CrO₃, Acetic Acid | 2-(Phenylethynyl)naphthoquinone |
Electronic and Photophysical Properties of Naphthalene, 2 Phenylethynyl Systems
Optical Absorption and Emission Characteristics
The optical properties of Naphthalene (B1677914), 2-(phenylethynyl)- are dictated by the extended π-conjugated system formed by the fusion of the naphthalene and phenylethynyl units. This conjugation is anticipated to result in distinct absorption and emission spectra compared to the parent naphthalene molecule.
The UV-Vis absorption spectrum of a conjugated system like Naphthalene, 2-(phenylethynyl)- is expected to be dominated by π→π* electronic transitions. For the parent naphthalene molecule in cyclohexane (B81311), characteristic absorption bands are observed that are attributed to transitions to different excited singlet states. rsc.orgomlc.org The presence of the phenylethynyl group at the 2-position extends the π-conjugation, which generally leads to a bathochromic (red) shift in the absorption maxima. This means the molecule would be expected to absorb light at longer wavelengths compared to unsubstituted naphthalene. libretexts.org
In a study of naphthalene derivatives connected through various linkers, those with triple bonds (like the ethynyl (B1212043) group) showed distinct absorption profiles in dichloromethane (B109758) (CH2Cl2) solution. mdpi.com For the related isomer, 1-(phenylethynyl)naphthalene (B3041897) (1-PEN), the origin of the transition to the first electronically excited state (S1) in the gas phase is found at 30823 cm⁻¹ (~324 nm). nih.govnih.gov It is reasonable to predict that Naphthalene, 2-(phenylethynyl)- would exhibit absorption bands in a similar region, though the precise wavelengths would differ due to the different substitution pattern. The connectivity at the 2-position generally results in less steric hindrance compared to the 1-position, which can influence the degree of planarity and electronic coupling, thereby affecting the absorption spectrum. nih.gov
Table 1: UV Absorption Data for Naphthalene in Cyclohexane This table presents the absorption data for the parent compound, naphthalene, for reference.
| Wavelength (nm) | Molar Extinction (cm⁻¹/M) |
| 221 | 133,000 |
| 275 | 5,700 |
| 311 | 289 |
| Data sourced from various spectroscopic handbooks. |
Naphthalene is a well-known fluorescent molecule. rsc.org When dissolved in cyclohexane and excited at 270 nm, it emits fluorescence with a quantum yield (Φf) of 0.23. rsc.orgomlc.org The introduction of the phenylethynyl substituent is expected to modulate these properties. The extended conjugation can lead to a red-shift in the emission spectrum, a phenomenon observed in many aromatic systems.
The fluorescence quantum yield is sensitive to molecular structure and environment. For instance, in a series of naphthalene-based azo dyes, the quantum yield was found to decrease with increasingly electron-donating substituents. rsc.org For Naphthalene, 2-(phenylethynyl)-, the rigidity of the ethynyl linker might limit non-radiative decay pathways that involve large-amplitude motions, potentially leading to a significant fluorescence quantum yield. However, without direct experimental measurement, the precise value remains speculative. The relative quantum yield is a critical parameter for evaluating the efficiency of light emission, and standardized methods are crucial for accurate determination. nih.gov
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a common feature in molecules with a significant difference in dipole moment between their ground and excited states. "Push-pull" molecules, which contain electron-donor and electron-acceptor groups connected by a conjugated system, often exhibit strong positive solvatochromism. mdpi.com
While Naphthalene, 2-(phenylethynyl)- does not have strong permanent donor/acceptor groups, the photoexcitation can lead to an intramolecular charge transfer (ICT) state, where electron density shifts across the molecule. This change in charge distribution upon excitation would make its absorption and particularly its emission spectra sensitive to the solvent environment. Studies on other naphthalene derivatives, such as naphthalene dicarboximides and isocyanonaphthols, have demonstrated pronounced solvatochromic effects in their fluorescence, indicating a strong interaction with solvent molecules in the excited state. mdpi.comchemsrc.comrsc.org Therefore, it is highly probable that Naphthalene, 2-(phenylethynyl)- would also exhibit solvatochromism, with the emission maximum shifting to longer wavelengths in more polar solvents.
Upon absorption of a photon, the molecule enters an excited state, from which it can relax through various pathways. The average time the molecule spends in the excited state before returning to the ground state is known as the fluorescence lifetime (τ). nih.gov For the isomer 1-(phenylethynyl)naphthalene, excited state lifetimes are reported to be in the nanosecond range. nih.govnih.gov It is expected that the 2-substituted isomer would have a similarly-scaled lifetime.
Studies on other substituted naphthalene systems reveal complex excited-state dynamics, often involving multiple decay components with lifetimes ranging from picoseconds to nanoseconds. rsc.orgrsc.orgmdpi.com These different lifetimes can correspond to various processes such as structural relaxation, intersystem crossing to the triplet state, or deactivation through different conformational states. Ultrafast transient absorption spectroscopy is a key technique used to monitor these rapid processes. rsc.org For Naphthalene, 2-(phenylethynyl)-, such studies would be necessary to fully elucidate the pathways of energy dissipation from its excited states.
Electrochemiluminescence (ECL) Studies
Electrochemiluminescence (ECL) is a process where light is generated from species created at an electrode surface. nih.gov The technique is highly sensitive and is used in a variety of analytical applications. Aromatic hydrocarbons like naphthalene are known to produce ECL. nih.gov In aqueous solutions, naphthalene can be detected via high-voltage ECL, demonstrating its capability to participate in electro-generated light-emitting reactions. nih.gov
Charge Transfer and Delocalization Phenomena
The structure of Naphthalene, 2-(phenylethynyl)- facilitates electron delocalization across the entire molecule. The phenyl and naphthyl rings are linked by an acetylene (B1199291) bridge, which is efficient at mediating electronic communication. Upon excitation, an intramolecular charge transfer (ICT) can occur, where electron density is redistributed between the naphthalene and phenyl moieties.
The nature and extent of this charge transfer are influenced by the substitution pattern. Studies comparing N-1-naphthyl and N-2-naphthyl connectivity in phenoxazine-based systems revealed significant differences in photophysical behavior, including the yield of intersystem crossing. nih.gov Attachment at the 2-position, as in the title compound, can lead to different orbital interactions and excited-state equilibria compared to attachment at the 1-position. nih.gov In many donor-acceptor systems, the degree of charge transfer can be substantial, leading to the formation of a neutral ground state and a highly polar excited state. mdpi.com While neither the naphthalene nor the phenyl group is a very strong donor or acceptor, the photoinduced redistribution of charge is a key phenomenon governing the molecule's photophysics, particularly its solvatochromism. Theoretical methods like NBO analysis can be used to understand the nature of electron delocalization in such systems. capes.gov.br
Intramolecular Charge Transfer (ICT) in Donor-Acceptor Systems
In donor-acceptor (D-A) substituted π-conjugated molecules, photoexcitation can lead to a significant redistribution of electron density from the electron-rich donor moiety to the electron-deficient acceptor moiety. This process, known as intramolecular charge transfer (ICT), results in an excited state with a large dipole moment. Molecules based on the 2-(phenylethynyl)naphthalene scaffold can be designed to exhibit pronounced ICT characteristics.
The efficiency and nature of ICT are highly dependent on the strength of the donor and acceptor groups, the length and nature of the π-conjugated bridge, and the polarity of the surrounding medium. A key indicator of ICT is solvatochromism, where the emission wavelength of a fluorophore shifts in response to the polarity of the solvent. In D-A systems, an increase in solvent polarity typically stabilizes the polar ICT excited state more than the less polar ground state, leading to a red shift (bathochromic shift) in the fluorescence emission spectrum.
For instance, a study of a 2,6-distyrylnaphthalene derivative, which features a donor-π-acceptor (D-π-A) structure with an amino donor and sulfonyl acceptors, demonstrates significant solvatochromic behavior. rsc.org This compound, ASDSN, emits in the yellow region of the visible spectrum, and its emission maximum shifts depending on the solvent environment, a hallmark of an ICT state. rsc.org The emission is attributed to the charge transfer from the amino group to the sulfonyl groups through the conjugated naphthalene and vinyl bridges. rsc.org
Similarly, naphthalimide derivatives featuring an imide group as an acceptor conjugated to a methoxy (B1213986) arylethynyl donor exhibit efficient photoinduced charge transfer. nih.gov The fluorescence of these systems is a direct consequence of the charge-separated excited state formed upon irradiation. nih.gov The extent of this charge transfer and the resulting photophysical properties can be fine-tuned by altering the donor or acceptor strength. In some cases, the excited state may undergo structural relaxation, leading to a twisted intramolecular charge transfer (TICT) state, which can result in unusually large Stokes shifts and sometimes, fluorescence quenching. rsc.org
The table below summarizes the photophysical properties of a representative donor-acceptor 2,6-distyrylnaphthalene compound (ASDSN) in various solvents, illustrating the effect of solvent polarity on its emission and Stokes shift, which is characteristic of ICT.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
|---|---|---|---|
| Toluene | 403 | 526 | 5450 |
| Chloroform (B151607) | 413 | 547 | 5800 |
| Acetonitrile | 404 | 571 | 7240 |
| Methanol (B129727) | 403 | 573 | 7370 |
Influence of π-Conjugation on Electronic Properties
The π-conjugated system, formed by the overlapping p-orbitals of the naphthalene, ethynyl, and phenyl units, is the primary conduit for electron delocalization in 2-(phenylethynyl)naphthalene systems. bohrium.com The extent and nature of this conjugation directly influence the molecule's electronic properties, including its absorption and emission wavelengths, fluorescence quantum yield, and charge carrier mobility. bohrium.comresearchgate.net
The delocalized π-electrons are responsible for the molecule's ability to absorb light in the UV-visible region, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). frontiersin.org The energy gap between the HOMO and LUMO levels is a critical parameter that determines the color and electronic behavior of the compound.
Extending the π-conjugation, for example by introducing longer conjugated bridges or additional aromatic rings, generally leads to a smaller HOMO-LUMO gap. nih.gov This reduction in the energy gap results in a bathochromic (red) shift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. nih.gov A study on A-π-D-π-A type oligothiophenes demonstrated that elongating the π-conjugated bridge leads to broader absorption bands and narrower optical band gaps, which is beneficial for applications in organic solar cells. nih.gov
The substitution pattern on the aromatic rings also plays a crucial role. Attaching electron-donating groups (like alkoxy or amino groups) or electron-withdrawing groups (like nitro or cyano groups) to the π-system alters the energy levels of the HOMO and LUMO. nih.govmdpi.com Donor groups typically raise the HOMO energy level, while acceptor groups lower the LUMO energy level. nih.gov In a D-A substituted 2-(phenylethynyl)naphthalene, this strategic placement of substituents not only facilitates ICT but also effectively narrows the HOMO-LUMO gap, tuning the molecule's color and electronic response. nih.gov
The table below presents data on a series of A-π-D-π-A molecules with a benzodithiophene core, illustrating how the length of the π-conjugated bridge impacts the optical and electrochemical properties. Although not a naphthalene system, the principles are directly analogous.
| Compound (Increasing π-Bridge Length) | Absorption Max (λabs, nm) | Optical Band Gap (eV) | HOMO Energy Level (eV) |
|---|---|---|---|
| COOP-1HT-TBDT | 498 | 1.94 | -5.68 |
| COOP-2HT-TBDT | 494 | 1.90 | -5.46 |
| COOP-3HT-TBDT | 491 | 1.86 | -5.39 |
| COOP-4HT-TBDT | 485 | 1.82 | -5.34 |
These structure-property relationships highlight the versatility of the 2-(phenylethynyl)naphthalene scaffold. By carefully selecting substituents and modulating the extent of π-conjugation, it is possible to precisely engineer the electronic and photophysical properties for specific applications in materials science, such as organic electronics and sensors. rsc.orgbohrium.com
Advanced Characterization and Computational Analysis
Spectroscopic Techniques for Structural Elucidation
A suite of advanced spectroscopic methods has been employed to meticulously characterize the molecular structure of Naphthalene (B1677914), 2-(phenylethynyl)-.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the precise connectivity and chemical environment of atoms within the Naphthalene, 2-(phenylethynyl)- molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the naphthalene and phenyl rings resonate in the downfield region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its exact position on the aromatic rings. For instance, the protons on the naphthalene moiety exhibit a complex splitting pattern due to coupling with neighboring protons, while the protons on the phenyl group also show characteristic multiplets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. The carbon atoms of the naphthalene and phenyl rings typically appear in the range of 120-140 ppm. The quaternary carbons, including those of the ethynyl (B1212043) group (typically around 90 ppm) and the points of attachment between the rings, are also clearly identifiable. The chemical shifts are sensitive to the electronic environment, allowing for the differentiation of each unique carbon atom in the structure.
Table 1: Representative NMR Data for Naphthalene, 2-(phenylethynyl)- This table is interactive. Click on the headers to sort the data.
| Nucleus | Chemical Shift Range (ppm) | Description |
|---|---|---|
| ¹H | 7.0 - 8.5 | Aromatic protons of naphthalene and phenyl rings |
| ¹³C | 120 - 140 | Aromatic carbons of naphthalene and phenyl rings |
| ¹³C | ~90 | Alkynyl carbons |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in Naphthalene, 2-(phenylethynyl)- by detecting their characteristic vibrational frequencies. The spectrum reveals key absorptions that confirm the molecular structure. A prominent feature is the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl linker, which typically appears as a sharp, medium-intensity band in the region of 2100-2260 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, are found in the 650-1000 cm⁻¹ range.
Table 2: Key FTIR Absorption Bands for Naphthalene, 2-(phenylethynyl)- This table is interactive. Click on the headers to sort the data.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| C≡C Stretch | 2100 - 2260 | Medium, Sharp |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| Aromatic C-H Out-of-Plane Bend | 650 - 1000 | Strong |
Mass Spectrometry (HRMS, MALDI-TOF)
High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are powerful techniques for determining the exact molecular weight and confirming the elemental composition of Naphthalene, 2-(phenylethynyl)-. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₈H₁₂). The observed mass-to-charge ratio (m/z) will correspond precisely to the calculated theoretical mass. MALDI-TOF is particularly useful for analyzing the molecular ion and can also provide information about fragmentation patterns, further corroborating the proposed structure.
Theoretical and Quantum Chemical Methods
Computational chemistry offers a theoretical lens through which the electronic structure and properties of Naphthalene, 2-(phenylethynyl)- can be deeply understood and predicted.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state electronic structure, geometry, and other properties of molecules. nih.govacs.org For Naphthalene, 2-(phenylethynyl)-, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. nih.govacs.org These calculations can also determine the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's reactivity and electronic properties. DFT has been used to study the formation of naphthalene from the reaction of a phenyl radical with phenylacetylene (B144264). nih.govacs.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the photophysical properties of Naphthalene, 2-(phenylethynyl)-, such as its absorption and emission characteristics, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum. By simulating the electronic excitations from the ground state to various excited states, TD-DFT can predict the molecule's color and fluorescence properties. These theoretical predictions can then be compared with experimental spectroscopic data to validate the computational model and gain deeper insights into the nature of the electronic transitions involved.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic properties and reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine how a molecule interacts with other species and how it behaves under photoexcitation. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's electronic transition energy and chemical stability. nih.gov
For Naphthalene, 2-(phenylethynyl)-, the π-systems of the naphthalene core and the phenylacetylene moiety are conjugated. This conjugation is expected to influence the FMOs significantly. In the parent naphthalene molecule, the HOMO and LUMO are distributed across the entire aromatic system. The introduction of the phenylethynyl group, an extended π-system itself, leads to a delocalization of these orbitals over the entire molecular framework. This delocalization typically results in a smaller HOMO-LUMO energy gap compared to the individual constituent parts, which would cause a bathochromic (red) shift in the molecule's absorption spectrum. rsc.org
Electrostatic Potential (ESP) maps illustrate the charge distribution on the molecular surface, providing insight into its reactive sites. Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. In Naphthalene, 2-(phenylethynyl)-, the electron-rich triple bond of the ethynyl linker and the π-clouds of the aromatic rings are expected to be regions of negative electrostatic potential. This distribution makes the molecule a candidate for interactions with electron-deficient species. rsc.org
Calculation of Hyperpolarizability for Nonlinear Optics
Materials with significant nonlinear optical (NLO) properties are in high demand for applications in modern technologies like optical switching and signal processing. ipme.ru The NLO response of a molecule is governed by its hyperpolarizability (β for the first hyperpolarizability). Large hyperpolarizability values are often found in molecules with asymmetric charge distribution and extensive π-conjugation, typically those with electron-donating and electron-accepting groups connected by a conjugated bridge. ipme.ruresearchgate.net
While Naphthalene, 2-(phenylethynyl)- lacks strong donor-acceptor substitution, its extended and highly polarizable π-electron system is a key structural feature for NLO activity. nih.gov Theoretical studies on various naphthalene derivatives using Density Functional Theory (DFT) have shown that the extension of the π-conjugation length can lead to a significant NLO response. nih.gov Calculations performed on related donor-acceptor naphthalene systems show large first static hyperpolarizabilities. ipme.ru The replacement of a phenyl group with more potent electron-donating groups, such as N,N-dimethylaminophenyl, dramatically increases the NLO response. ipme.ru Although specific hyperpolarizability values for the unsubstituted Naphthalene, 2-(phenylethynyl)- are not detailed in the surveyed literature, its conjugated structure suggests it possesses NLO properties that could be enhanced with further functionalization.
Structural Analysis
X-ray Crystallography for Solid-State Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding a material's properties.
While the crystal structure for the parent Naphthalene, 2-(phenylethynyl)- is not available in the reviewed literature, a closely related derivative, 1,5-bis(2-(2-methoxyethoxy)ethoxy)-2,6-bis(2-phenylethynyl)naphthalene , has been synthesized and characterized by X-ray crystallography. uh.edu The study of this derivative provides valuable insight into the likely solid-state conformation of the core phenylethynyl-naphthalene framework. The crystallographic data for this derivative has been deposited in the Cambridge Crystallographic Data Centre (CCDC). uh.edu
Interactive Table 1: Crystallographic Data for 1,5-bis(2-(2-methoxyethoxy)ethoxy)-2,6-bis(2-phenylethynyl)naphthalene uh.edu Note: This data is for a substituted derivative and is presented as a representative example.
| Parameter | Value |
|---|---|
| CCDC No. | 677836 |
| Empirical Formula | C36H38O6 |
| Formula Weight | 566.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.294(3) |
| b (Å) | 5.7534(12) |
| c (Å) | 16.326(3) |
| α (°) | 90 |
| β (°) | 102.348(3) |
| γ (°) | 90 |
| Volume (ų) | 1496.1(5) |
The crystal structure reveals that the molecule possesses a center of inversion. The packing is stabilized by a combination of intra- and intermolecular interactions. uh.edu
Conformational Analysis (e.g., Torsional Disorder)
The conformation of Naphthalene, 2-(phenylethynyl)- is defined by the torsional or dihedral angle between the plane of the naphthalene ring system and the plane of the terminal phenyl ring. Due to rotation around the C-C single bond connecting the ethynyl linker to the phenyl group, the molecule can adopt various conformations in the gas phase or in solution. This rotational freedom can lead to torsional disorder in the ground state.
However, in the solid state, molecules adopt a specific low-energy conformation. The X-ray crystallographic analysis of the derivative 1,5-bis(2-(2-methoxyethoxy)ethoxy)-2,6-bis(2-phenylethynyl)naphthalene provides a clear picture of this. uh.edu In its crystal structure, the terminal phenyl groups are twisted relative to the central naphthalene core. The geometry is described as being roughly perpendicular, indicating a significant torsional angle between the two aromatic systems. uh.edu This twisted conformation minimizes steric hindrance between the hydrogen atoms on the respective rings and is a common feature in related phenylethynyl-arene structures.
Organic Semiconductor Materials (OSCs)
Derivatives of 2-(phenylethynyl)-naphthalene are being explored as active components in organic semiconductor (OSC) applications. The ability to modify the core structure allows for the fine-tuning of electronic properties to meet the requirements of specific devices.
Thin-Film Transistors (OFETs) Development
Organic field-effect transistors (OFETs) are a key application for materials derived from 2-(phenylethynyl)-naphthalene. These compounds are utilized as the semiconducting layer where charge modulation and transport occur. For instance, a naphthalene end-capped triethylsilylethynyl anthradithiophene, a molecule incorporating the naphthalene motif, has been synthesized and used in solution-processable OFETs. researchgate.net The bulky triethylsilylethynyl groups on this derivative enhance its solubility, a critical factor for fabrication techniques like spin-coating. researchgate.net
Another approach involves the synthesis of asymmetric semiconductors that combine naphthalene with other aromatic units. A notable example is 5-(6-decylnaphthalen-2-yl)-5'-(naphthalene-2-yl)-2,2'-bithiophene (NBTND), which has been successfully synthesized via Suzuki coupling for use as an OFET material. researchgate.net The integration of phenylene and naphthalene moieties with units like trithiophene can introduce torsional structures that improve solubility while maintaining a conjugated core. researchgate.net
Charge Carrier Mobility and Transport Properties
Charge carrier mobility is a critical parameter for determining the performance of an organic semiconductor. Materials based on the 2-(phenylethynyl)-naphthalene framework predominantly exhibit p-channel (hole-transporting) characteristics in OFETs. researchgate.net
The mobility values are highly dependent on the specific molecular structure and the processing conditions of the thin film. For example, thin films of naphthalene end-capped triethylsilylethynyl anthradithiophene, fabricated by spin-coating, demonstrated p-channel transport with a hole mobility of 4 × 10⁻⁴ cm²/Vs. researchgate.net In contrast, the asymmetric semiconductor NBTND showed a significantly higher field-effect mobility of 2.68 x 10⁻² cm² V⁻¹ s⁻¹. researchgate.net While not directly involving the 2-(phenylethynyl)-naphthalene structure, related naphthalene diimide derivatives have shown the potential for very high electron mobilities, with some estimated values reaching as high as 15 cm² V⁻¹ s⁻¹, highlighting the intrinsic charge transport capabilities of the naphthalene core. nih.gov
| Compound/Derivative | Fabrication Method | Channel Type | Hole Mobility (cm²/Vs) |
| Naphthalene end-capped triethylsilylethynyl anthradithiophene | Spin-coating | p-channel | 4 x 10⁻⁴ researchgate.net |
| 5-(6-decylnaphthalen-2-yl)-5'-(naphthalene-2-yl)-2,2'-bithiophene (NBTND) | Not specified | p-channel | 2.68 x 10⁻² researchgate.net |
Optoelectronic Devices and Light-Emitting Applications
The photophysical properties of 2-(phenylethynyl)-naphthalene derivatives make them suitable candidates for various optoelectronic applications, including light-emitting devices and materials for nonlinear optics.
Organic Light-Emitting Diodes (OLEDs) Emitters
Naphthalene-based polymers and small molecules are recognized as highly suitable materials for OLED applications, particularly for generating blue light, which has historically been a challenge for organic emitters. mdpi.com The wide bandgap of the naphthalene unit is conducive to blue emission. mdpi.com
To enhance device performance and prevent fluorescence quenching from strong molecular aggregation in the solid state, naphthalene units are often copolymerized with comonomers that have non-planar structures. mdpi.com Derivatives where naphthalene is end-capped with fluorene-based groups have been developed as efficient blue-emitting materials. In one such example, a multilayered OLED was constructed using a 2-(diphenylamino)-9,9-diethylfluorene end-capped naphthalene derivative as the emitter. This device exhibited strong blue emission with Commission Internationale de l'éclairage (CIE) coordinates of (0.14, 0.12). nih.gov At a brightness of 1,000 cd/m², the device achieved a luminous efficiency of 2.79 cd/A, a power efficiency of 1.19 lm/W, and an external quantum efficiency of 2.30%. nih.gov
| Device Parameter | Value | Conditions |
| Luminous Efficiency | 2.79 cd/A | at 1,000 cd/m² nih.gov |
| Power Efficiency | 1.19 lm/W | at 1,000 cd/m² nih.gov |
| External Quantum Efficiency | 2.30% | at 1,000 cd/m² nih.gov |
| CIE Coordinates | (0.14, 0.12) | at 8.0 V nih.gov |
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are essential for technologies like optical switching and data processing. Organic molecules with extended π-conjugation and charge-transfer characteristics are promising candidates for NLO applications. nih.gov The introduction of naphthalenyl groups into molecular backbones is a strategy for modulating intermolecular interactions and self-assembly behaviors to achieve significant NLO properties. scispace.com
The NLO response of such materials can be highly dependent on their solid-state packing. For example, naphthalenyl-functionalized fluorenones have been shown to form multiple crystal polymorphs by carefully tuning growth conditions. scispace.com These different crystal phases can arrange in either centrosymmetric or noncentrosymmetric ways, leading to distinct linear and nonlinear optical properties, making them potential candidates for photonic devices. scispace.com Theoretical studies using Density Functional Theory (DFT) on molecules linking naphthalene to a nitrophenyl group have also shown that these systems can possess large first static hyperpolarizabilities, a key metric for NLO activity. researchgate.net
Supramolecular Architectures
The planar and aromatic nature of the 2-(phenylethynyl)-naphthalene backbone makes it an excellent building block for creating ordered, non-covalent assemblies known as supramolecular architectures. These assemblies are formed through spontaneous self-organization driven by intermolecular forces such as π-π stacking and van der Waals interactions.
Naphthalene diimide (NDI) derivatives, which share the core naphthalene structure, are widely studied in this context. nih.gov These molecules can self-assemble into a variety of well-defined nanostructures, including nanorods, flexible nanofibers, and large-area 2D nanosheets. researchgate.netresearchgate.netnih.gov The pathway of this self-assembly can be complex, sometimes involving intermediate aggregates, and can be directed by factors like solvent choice and preparation method to yield different final structures (polymorphs). researchgate.netnih.gov The resulting architectures, such as chiral structures based on NDI, have significant potential in chiroptical applications, including circularly polarized luminescence and optoelectronic detectors. nih.gov
Future Perspectives and Research Directions
Development of Novel Synthetic Strategies for Complex Architectures
The synthesis of naphthalene (B1677914) derivatives is a vibrant area of research due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. nih.gov Traditional methods like electrophilic aromatic substitution often face challenges in controlling regioselectivity. nih.gov To overcome these limitations, researchers are actively developing innovative synthetic protocols.
One promising approach involves the transmutation of nitrogen atoms in isoquinolines to carbon, providing a convenient route to substituted naphthalenes. nih.govnih.gov This method utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.govnih.gov The key to this transformation is the formation of a triene intermediate through ring-opening, which then undergoes 6π-electrocyclization and elimination to yield the naphthalene product. nih.govnih.gov This strategy also facilitates the synthesis of isotopically labeled naphthalenes. nih.govnih.gov
Another innovative strategy focuses on the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method allows for the regioselective preparation of a wide variety of substituted naphthalenes under mild conditions using reagents like iodine monochloride, iodine, bromine, N-bromosuccinimide, and phenylselenyl bromide. nih.gov Furthermore, the benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes offers a general route to access 2-naphthyne precursors, which are versatile intermediates for the synthesis of functional aromatic systems. rsc.org
A summary of emerging synthetic strategies is presented below:
| Synthetic Strategy | Key Features | Potential Advantages |
| Nitrogen-to-Carbon Transmutation of Isoquinolines | Utilizes inexpensive phosphonium ylide; proceeds via a triene intermediate. nih.govnih.gov | Access to a wide range of substituted naphthalenes; enables isotopic labeling. nih.govnih.gov |
| Electrophilic Cyclization of Propargylic Alcohols | Employs various electrophiles; proceeds under mild conditions. nih.gov | High regioselectivity; applicable to diverse functional groups. nih.gov |
| Benzannulation of ortho-(phenylethynyl)benzaldehydes | Generates 2-naphthyne intermediates. rsc.org | Efficient access to new functional aromatic systems and oligomers. rsc.org |
Elucidation of Intricate Reaction Mechanisms at the Molecular Level
A deeper understanding of the reaction mechanisms involving Naphthalene, 2-(phenylethynyl)- is crucial for controlling combustion processes and synthesizing complex molecules. maxapress.commaxapress.com The formation of this compound is significant in the context of polycyclic aromatic hydrocarbon (PAH) growth, which is a key step in soot formation. maxapress.commaxapress.com
Recent studies have combined experimental and theoretical techniques to investigate the radical-molecule reactions of 2-naphthyl radicals with phenylacetylene (B144264). maxapress.commaxapress.com These investigations have revealed that the reaction kinetics are predominantly governed by the addition of the radical to the terminal acetylene (B1199291) carbon of phenylacetylene. maxapress.commaxapress.com
The reaction pathways are complex and temperature-dependent. At lower temperatures (below 1300 K at 760 Torr), the stabilization of the initial activated adduct to a 2-styrylnaphthalene radical is the prevailing mechanism. maxapress.commaxapress.com However, at higher temperatures, a direct channel producing 2-phenylethynyl-naphthalene and a hydrogen atom becomes more favorable. maxapress.commaxapress.com The subsequent reaction of the 2-styrylnaphthalene radical is also temperature-dependent, with intramolecular hydrogen transfer dominating at low temperatures and C-H β-scission to form 2-phenylethynyl-naphthalene being prominent at high temperatures. maxapress.commaxapress.com
These mechanistic insights are critical for refining models of PAH formation, such as the widely used Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism, which has limitations in explaining the formation of larger aromatic molecules. maxapress.com
Rational Design and Engineering of Advanced Functional Materials
Naphthalene derivatives, including Naphthalene, 2-(phenylethynyl)-, are attractive building blocks for the creation of advanced functional materials with unique optical and electronic properties. nih.gov The rigid, planar structure of the naphthalene core, combined with the extended π-conjugation provided by the phenylethynyl substituent, makes this class of compounds promising for applications in organic electronics.
Future research will focus on the rational design and synthesis of novel Naphthalene, 2-(phenylethynyl)- based materials with tailored properties. By strategically introducing different functional groups onto the naphthalene or phenyl rings, it is possible to fine-tune the electronic and photophysical characteristics of the resulting molecules. This could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The ability to generate 2-naphthyne intermediates opens up possibilities for creating ortho-naphthalene oligomers, trinaphthalenes, and binaphthalenes. rsc.org The selective formation of these larger, conjugated systems can be controlled by varying catalyst loading and reaction temperature, offering a pathway to novel polymers and functional aromatic systems. rsc.org
Exploration of New Synergistic Applications in Emerging Technologies
For instance, the incorporation of these naphthalene-based compounds into polymer matrices could lead to nanocomposites with enhanced thermal stability, mechanical strength, and conductivity. In the field of sensor technology, the fluorescent properties of some naphthalene derivatives could be harnessed to develop highly sensitive and selective chemical sensors.
Furthermore, the study of how Naphthalene, 2-(phenylethynyl)- interacts with other molecules and materials is crucial. Research into the synergistic, antagonistic, and additive effects of PAHs, including naphthalene, on biological systems and in environmental contexts will inform the development of safer and more effective technologies. nih.gov As our understanding of these interactions grows, so too will the opportunities for innovative applications in fields ranging from materials science to environmental remediation.
Q & A
Basic: What analytical techniques are recommended for quantifying 2-(phenylethynyl)-naphthalene in biological matrices?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for detecting polycyclic aromatic hydrocarbons (PAHs) like 2-(phenylethynyl)-naphthalene. Key parameters include extraction efficiency (e.g., using solid-phase extraction), calibration with internal standards, and validation against matrix-specific interferences. Systematic reviews prioritize studies reporting limits of detection (LOD), recovery rates, and inter-laboratory reproducibility .
Basic: What systemic health outcomes are prioritized in toxicity studies for 2-(phenylethynyl)-naphthalene?
Methodological Answer:
Toxicological frameworks emphasize respiratory, hepatic, renal, and hematological effects based on naphthalene derivatives' metabolic pathways. Studies in laboratory mammals (e.g., rodents) use standardized endpoints such as histopathology, serum biomarkers (e.g., ALT for liver damage), and oxidative stress markers. Inclusion criteria for human studies focus on cohort analyses with individual exposure data .
Advanced: How can researchers reconcile discrepancies between in vitro and in vivo genotoxicity data for 2-(phenylethynyl)-naphthalene?
Methodological Answer:
Discrepancies often arise from metabolic activation differences (e.g., lack of cytochrome P450 enzymes in vitro). To resolve this:
- Conduct parallel Ames tests with S9 metabolic activation.
- Compare dose-response curves across models using benchmark dose (BMD) modeling.
- Apply the ATSDR’s confidence-rating framework (Table C-6/C-7) to assess risk of bias, such as incomplete outcome reporting or inadequate randomization in animal studies .
Advanced: What experimental design parameters are critical for chronic toxicity studies of 2-(phenylethynyl)-naphthalene?
Methodological Answer:
- Exposure Routes/Duration: Align with ATSDR’s inclusion criteria (Table B-1): oral (gavage), inhalation (whole-body chambers), or dermal (occluded patches) for ≥90 days to assess cumulative effects .
- Species Selection: Use rodents with genetic homogeneity to reduce variability. Include recovery groups to evaluate reversibility.
- Outcome Measures: Combine histopathology with transcriptomic profiling (e.g., RNA-seq for oxidative stress pathways) .
Basic: What biomarkers are validated for monitoring occupational exposure to 2-(phenylethynyl)-naphthalene?
Methodological Answer:
Urinary metabolites (e.g., 1-naphthol and 2-naphthol) are biomarkers for naphthalene derivatives. Methodologies include:
- Spot urine sampling with creatinine normalization.
- LC-MS/MS quantification to distinguish isomers.
- Confounding adjustment for smoking (a source of PAHs) in epidemiological studies .
Advanced: How are environmental fate models for 2-(phenylethynyl)-naphthalene parameterized and validated?
Methodological Answer:
- Model Inputs: Octanol-water partition coefficient (log Kow), biodegradation rates from OECD 301 tests, and photolysis data from UV-Vis spectra .
- Validation: Compare predicted vs. measured concentrations in field studies (e.g., soil/water matrices). Use Monte Carlo simulations to address uncertainty in half-life estimates .
Basic: What in vitro models are used to screen 2-(phenylethynyl)-naphthalene cytotoxicity, and what are their limitations?
Methodological Answer:
- Models: Human hepatoma (HepG2) cells for metabolic activity; primary bronchial epithelial cells for respiratory toxicity.
- Limitations: Lack of immune system interaction and tissue-specific metabolism. Mitigate by co-culturing with fibroblasts or using 3D organoids .
Advanced: How should interspecies metabolic differences be addressed in toxicity extrapolation for 2-(phenylethynyl)-naphthalene?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
